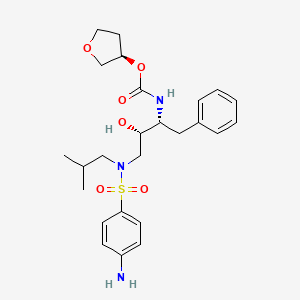
1-(2-Methyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-4,5-dihydrooxazol-5-yl)ethanone is a chemical compound belonging to the oxazoline family Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-4,5-dihydrooxazol-5-yl)ethanone can be synthesized through the cyclodehydration of β-hydroxy amides. One common method involves the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents. The reaction typically occurs at elevated temperatures (70–90°C) and involves the inversion of stereochemistry . Another approach includes the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .
Industrial Production Methods: Industrial production of 1-(2-Methyl-4,5-dihydrooxazol-5-yl)ethanone often employs continuous flow processes to enhance safety and efficiency. For example, manganese dioxide can be packed into a column and used as a heterogeneous reagent in flow processes, avoiding issues like surface adherence and blockages .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-4,5-dihydrooxazol-5-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less documented.
Substitution: The oxazoline ring can undergo nucleophilic and electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Cyclodehydration: DAST, Deoxo-Fluor®, Burgess’ reagent, Mitsunobu reagent.
Major Products:
Oxidation: Conversion to oxazole derivatives.
Substitution: Various substituted oxazolines depending on the reagents used.
Scientific Research Applications
1-(2-Methyl-4,5-dihydrooxazol-5-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methyl-4,5-dihydrooxazol-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The oxazoline ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Oxazole: A closely related compound with a similar structure but differing in the position of the nitrogen and oxygen atoms.
Uniqueness: 1-(2-Methyl-4,5-dihydrooxazol-5-yl)ethanone is unique due to its specific substitution pattern and the presence of the oxazoline ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
77219-16-0 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-(2-methyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H9NO2/c1-4(8)6-3-7-5(2)9-6/h6H,3H2,1-2H3 |
InChI Key |
SRHXEKXXIXPQSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCC(O1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


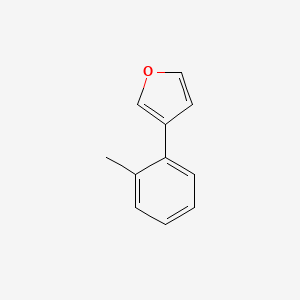
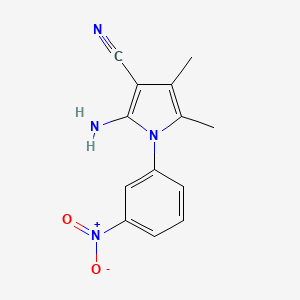
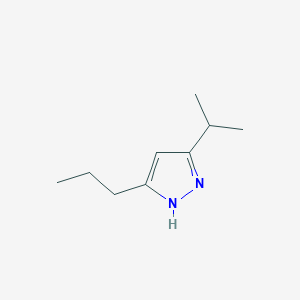
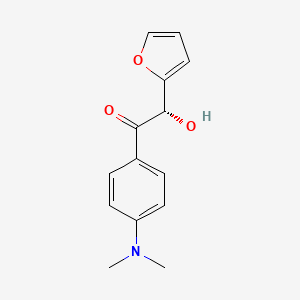

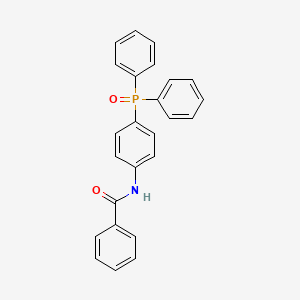
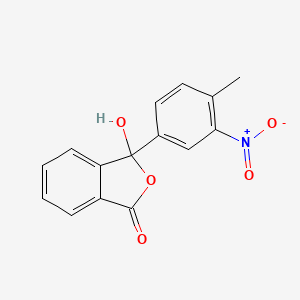
![2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B15209121.png)
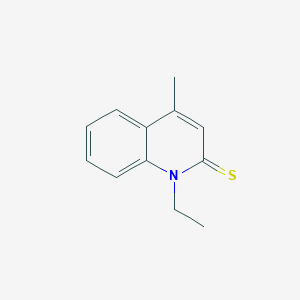
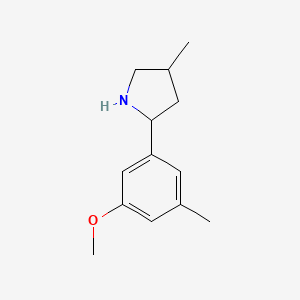
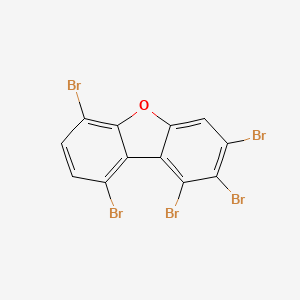
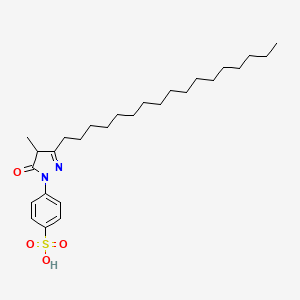
![7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15209152.png)
